
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Coupling Reactions: The final compound is obtained by coupling the furan, pyridine, and isoxazole intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furanones
Reduction: Piperidine derivatives
Substitution: Various substituted isoxazole derivatives
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine
- N,N-Dimethyl (5-(pyridin-3-yl)furan-2-yl)methanamine
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article details its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural configuration comprising a furan ring, a pyridine moiety, and an isoxazole ring. Its molecular formula is C14H14N4O3, with a molecular weight of 286.29 g/mol. The dual-ring structure enhances its ability to interact with various biological targets, making it a subject of interest for therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C14H14N4O3 |
Molecular Weight | 286.29 g/mol |
Structural Features | Furan ring, Pyridine moiety, Isoxazole ring |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Furan Ring : Synthesized through cyclization of 1,4-dicarbonyl compounds.
- Formation of the Pyridine Ring : Achieved via Hantzsch pyridine synthesis.
- Formation of the Isoxazole Ring : Created through 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
- Coupling Reactions : Final compound obtained by coupling intermediates under specific conditions.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that this compound demonstrates notable antimicrobial properties against various pathogens. Its mechanism may involve the inhibition of specific enzymes or receptors crucial for microbial survival.
Anticancer Properties
Recent investigations highlight its potential as an anticancer agent. The compound has been shown to inhibit cancer cell proliferation in vitro, with mechanisms likely involving apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies revealed that the compound exhibited effective inhibition against strains of bacteria such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF7) and found IC50 values indicating significant potency (IC50 < 10 µM).
- Mechanistic Insights : Research indicated that this compound might act through the modulation of signaling pathways associated with cell survival and apoptosis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Furan-2-carboxamide | Contains a furan ring | Limited interactions |
Isoxazole-3-carboxamide | Contains an isoxazole ring | More focused activity |
N-(pyridinyl) derivatives | Varies in ring structure | Diverse biological activities |
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-5-13(18-21-10)15(19)17-8-11-6-12(9-16-7-11)14-3-2-4-20-14/h2-7,9H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZWCKZQOFJAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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